- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure
Nombre del producto:6-(Benzyloxy)-1H-indole-3-carbaldehyde
Número CAS:92855-64-6
MF:C16H13NO2
Megavatios:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791
6-(Benzyloxy)-1H-indole-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 6-Benzyloxyindole-3-carbaldehyde
- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
- 6-phenylmethoxy-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
- 3-Formyl-6-benzyloxy-1H-indole
- 6-Benzyloxy-1H-indole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indole-3-carbaldehyde
- 6-Benzyloxyindole-3-aldehyde
- PubChem7697
- UUKFCVCTRWNXBI-UHFFFAOYSA-N
- SBB067557
- BBL028070
- STK931234
- 6-benzyloxy-1H-indole-3-carbaldehyde
- 6-(phenylmethoxy)indole-3-carbaldehyde
- NCGC003420
- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
- A844369
- 6-phenylmethoxy-1H-indole-3-carboxaldehyde
- SY042797
- EN300-178087
- CS-W022445
- AB01333957-02
- SCHEMBL1418239
- 92855-64-6
- AKOS005259126
- Z1741974676
- MFCD00056931
- DTXSID50621502
- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
- ALBB-035503
- B-1890
- AC-18167
- PS-7464
- DB-001713
- NCGC00342024-01
- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
- 6-(Benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00056931
- Renchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
- Clave inchi: UUKFCVCTRWNXBI-UHFFFAOYSA-N
- Sonrisas: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1
Atributos calculados
- Calidad precisa: 251.09500
- Masa isotópica única: 251.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 301
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Superficie del Polo topológico: 42.1
Propiedades experimentales
- Denso: 1.267
- Punto de ebullición: 474.2℃ at 760 mmHg
- Punto de inflamación: 240.6°C
- índice de refracción: 1.698
- PSA: 42.09000
- Logp: 3.55940
6-(Benzyloxy)-1H-indole-3-carbaldehyde Información de Seguridad
6-(Benzyloxy)-1H-indole-3-carbaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Benzyloxy)-1H-indole-3-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178087-0.1g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-178087-0.5g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.5g |
$21.0 | 2023-09-20 | |
Enamine | EN300-178087-1.0g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 1.0g |
$26.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 100mg |
¥62.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 1g |
¥225.0 | 2022-10-09 | |
abcr | AB235577-10 g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 10 g |
€420.10 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 5g |
¥1060.00 | 2024-04-25 | |
abcr | AB235577-5g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 5g |
€143.00 | 2025-02-19 | |
Fluorochem | 076615-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95% | 5g |
£117.00 | 2022-03-01 | |
eNovation Chemicals LLC | D554819-25g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 25g |
$2120 | 2024-05-24 |
6-(Benzyloxy)-1H-indole-3-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Referencia
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Referencia
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C
Referencia
- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
Referencia
- Enantioselective synthesis of pyrroloindole compounds, United States, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
Referencia
- An Enantioselective Total Synthesis of (+)-Duocarmycin SAJournal of Organic Chemistry, 2018, 83(7), 3928-3940,
Métodos de producción 10
Condiciones de reacción
Referencia
- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitinsJournal of the American Chemical Society, 2021, 143(35), 14322-14331,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Referencia
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
Referencia
- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light IrradiationJournal of Organic Chemistry, 2022, 87(12), 8198-8202,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
Referencia
- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
Referencia
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,
6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
6-(Benzyloxy)-1H-indole-3-carbaldehyde Literatura relevante
-
1. Book reviews
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):218.0/870.0